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5-Hydroxyisoquinoline-7-carboxylic acid

Cat. No.: B8212159
M. Wt: 189.17 g/mol
InChI Key: BYJIFXUIHDWVCI-UHFFFAOYSA-N
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Description

Contextualization within the Isoquinoline (B145761) Chemical Space

Isoquinoline and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds that are integral to medicinal chemistry. nih.govsemanticscholar.org The isoquinoline framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure found in a vast number of natural products, particularly alkaloids, and synthetic molecules with a wide array of pharmacological activities. nih.govmdpi.com These activities include anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.gov The structural diversity of the isoquinoline scaffold allows for extensive functionalization, leading to a broad spectrum of biological effects. mdpi.com

Table 1: Chemical Properties of 5-Hydroxyisoquinoline-7-carboxylic Acid

PropertyValue
CAS Number 2708286-57-9
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Purity 98%

Note: Data sourced from CymitQuimica. cymitquimica.com

Academic Significance of Hydroxylated and Carboxylated Isoquinoline Scaffolds

The presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups on the isoquinoline scaffold significantly influences the molecule's physicochemical properties and biological activity. The hydroxyl group can participate in hydrogen bonding and may be crucial for interactions with biological targets. Similarly, the carboxylic acid moiety, a common functional group in many therapeutic agents, can act as a hydrogen bond donor or acceptor and can be involved in electrostatic interactions. nih.gov

The combination of these two functional groups on an isoquinoline core creates a molecule with several key characteristics:

Enhanced Acidity: The presence of both a hydroxyl and a carboxylic acid group generally increases the acidity of the compound compared to non-hydroxylated analogs.

Metal Chelation: The arrangement of the hydroxyl and a nitrogen atom in the isoquinoline ring system can enable the chelation of metal ions, a property that is significant in various biological processes and is a feature of some antimicrobial agents.

Enzyme Inhibition: The structural motifs of hydroxylated and carboxylated aromatics are often found in enzyme inhibitors. For instance, a structural isomer, 8-Hydroxy-isoquinoline-5-carboxylic acid, is known to be an inhibitor of 2-oxoglutarate-dependent oxygenases.

Overview of Research Trajectories for this compound

While specific research on this compound is still emerging, the broader interest in functionally substituted isoquinolines points to several potential research directions for this compound. The primary trajectory for compounds of this class lies in the field of medicinal chemistry and drug discovery.

Key areas of investigation are likely to include:

Enzyme Inhibition Studies: Given the precedent set by its isomers, this compound is a candidate for screening against various enzyme families. The specific positioning of the hydroxyl and carboxyl groups could confer selectivity for certain enzyme active sites.

Synthesis of Novel Derivatives: The core structure of this compound serves as a valuable scaffold for the synthesis of new chemical entities. nih.gov Medicinal chemists can modify the hydroxyl and carboxylic acid groups or add other substituents to the isoquinoline ring to explore structure-activity relationships.

Antimicrobial Research: The potential metal-chelating properties of this molecule suggest that it and its derivatives could be investigated for antibacterial or antifungal activity.

Materials Science: Isoquinoline derivatives have also found applications in the development of advanced materials, and the functional groups on this compound could be exploited for the creation of new polymers or sensors.

The exploration of these research avenues will likely be propelled by the development of efficient and scalable synthetic routes to produce this compound and its derivatives. nih.gov As a biochemical reagent, it is currently intended for laboratory use only, indicating its primary role in early-stage scientific investigation. cymitquimica.comchemsrc.com The ongoing research into the vast chemical space of isoquinolines suggests a promising future for uncovering the full potential of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B8212159 5-Hydroxyisoquinoline-7-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyisoquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-4-6(10(13)14)3-7-5-11-2-1-8(7)9/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIFXUIHDWVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Hydroxyisoquinoline 7 Carboxylic Acid and Its Analogs

Strategic Approaches to Isoquinoline (B145761) Core Construction

The formation of the fundamental isoquinoline ring system is the primary challenge in the synthesis of its derivatives. Methodologies range from traditional cyclization reactions that build the heterocyclic ring from acyclic precursors to the functionalization of a pre-existing isoquinoline scaffold using transition metal catalysis.

Cyclization Reactions for Isoquinoline Scaffold Formation

Cyclization reactions are a foundational strategy for constructing the bicyclic isoquinoline system. These methods typically involve the formation of one or two carbon-carbon or carbon-nitrogen bonds to close the pyridine (B92270) ring onto a benzene (B151609) ring.

Classic methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, which generally rely on electrophilic aromatic substitution and are often best suited for electron-rich carbocycles. researchgate.netwikipedia.org The Pomeranz–Fritsch reaction, for instance, uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline core. wikipedia.org

More contemporary approaches utilize transition metal catalysts to facilitate the intramolecular cyclization under milder conditions with greater functional group tolerance. Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. acs.orgorganic-chemistry.org Similarly, rhodium(III)-catalyzed C-H bond activation and subsequent cyclization of oximes with internal alkynes enables the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Other notable methods include the palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes followed by a copper-catalyzed cyclization. organic-chemistry.org

Reaction Name/TypeKey PrecursorsCatalyst/ReagentKey Features
Pomeranz–Fritsch ReactionBenzaldehyde, Aminoacetoaldehyde acetalAcid (e.g., H₂SO₄)Classical method for unsubstituted or substituted isoquinolines. wikipedia.org
Silver-Catalyzed Cyclization2-Alkynyl benzyl azideAgSbF₆, TFAProceeds in moderate to good yields and tolerates various functional groups. acs.org
Rhodium-Catalyzed AnnulationAromatic ketoxime, AlkyneRh(III) complexEfficient one-pot, three-component reaction for multisubstituted isoquinolines. organic-chemistry.org
Sequential Coupling-Cyclizationortho-Bromoarylaldehyde, Terminal alkyne, Ammonium acetatePalladium catalystMicrowave-assisted synthesis providing good yields. organic-chemistry.org
Cyclization-Deoxygenation2-AlkynylbenzaldoximeSilver triflate (AgOTf), CS₂A novel approach involving the formation and subsequent deoxygenation of an isoquinoline N-oxide intermediate. researchgate.netthieme-connect.de

Metal-Catalyzed Coupling Reactions for Functionalization

Functionalization of a pre-formed isoquinoline scaffold is a powerful alternative to de novo synthesis, particularly for introducing substituents at specific positions. Transition-metal-catalyzed C-H activation has become a premier strategy for this purpose, allowing for the direct formation of C-C and C-X bonds on the heterocyclic core. nih.gov

Various transition metals, including rhodium (Rh), ruthenium (Ru), palladium (Pd), cobalt (Co), and copper (Cu), have been employed to catalyze the C-H functionalization of isoquinolines and their N-oxide derivatives. researchgate.netnih.gov These reactions often utilize a directing group to achieve high regioselectivity. For instance, the N-oxide moiety in quinoline (B57606) N-oxides can direct palladium-catalyzed C-2 arylation and alkenylation. nih.gov Rh(III)-catalyzed annulation and C-H activation of substrates like N-aryl benzamidines with alkynes can generate complex isoquinoline derivatives. nih.gov These methods provide an efficient pathway to functionalized isoquinolines that might be difficult to access through classical cyclization routes. researchgate.netacs.org

Functionalization TypeCatalyst SystemCoupling PartnerTypical Position of Functionalization
ArylationPd(OAc)₂, Ag₂CO₃Unactivated arenesC2 (on N-oxide) nih.gov
AlkenylationPd(OAc)₂AcrylatesC2 (on N-oxide) nih.gov
AminationCuISecondary aminesC2 (on N-oxide) nih.gov
AnnulationRh(III)AlkynesVaries based on directing group nih.gov
Allylation/AminationPalladiumAllyl acetateC3 nih.gov

Regioselective Synthesis and Stereochemical Control for 5-Hydroxyisoquinoline-7-carboxylic Acid

Achieving the specific 5-hydroxy, 7-carboxy substitution pattern on the isoquinoline core requires precise regiochemical control throughout the synthetic sequence. This is typically accomplished by selecting starting materials where the substitution pattern is already established or by employing reactions that proceed with high regioselectivity.

A plausible strategy for the regioselective synthesis of this compound would involve a multi-step approach starting from a suitably substituted benzene derivative. For example, a synthesis could commence with a 3-hydroxy-5-methylaniline. The hydroxyl and methyl groups on this precursor would correspond to the final C5-hydroxyl and a precursor for the C7-carboxylic acid, respectively. Using this aniline (B41778) derivative in a classic cyclization, such as the Pomeranz–Fritsch reaction, would construct the isoquinoline core with the substituents in the desired positions. wikipedia.org Following the formation of 5-hydroxy-7-methylisoquinoline, a regioselective oxidation of the methyl group at C7, for instance using potassium permanganate, would yield the target carboxylic acid. This approach ensures the desired regiochemistry by carrying the substituents through the synthetic sequence from a simple starting material.

Functional Group Interconversions and Derivatization Strategies

The synthesis of a bifunctional molecule like this compound necessitates careful management of its reactive hydroxyl and carboxylic acid moieties. This includes strategies for their introduction, manipulation, and protection during the synthetic route.

Introduction and Manipulation of Hydroxyl and Carboxylic Acid Moieties

The introduction of hydroxyl and carboxylic acid groups onto an aromatic ring can be achieved at various stages of the synthesis. As described in the regioselective strategy, these groups can be carried over from the initial starting materials. Alternatively, they can be introduced onto the formed isoquinoline ring.

A carboxylic acid group can be introduced by the oxidation of an alkyl or formyl group. For instance, controlled formylation of a hydroxyquinoline followed by an oxidation step can install a carboxylic acid group. Another common method is the hydrolysis of a nitrile or an ester group, often as the final step in a synthesis. google.com

A hydroxyl group can be introduced through several methods. One powerful technique is the diazotization of an amino group, followed by hydrolysis (a Sandmeyer-type reaction). A synthetic route could involve creating a 7-amino-5-methoxyisoquinoline, followed by diazotization to install the 7-hydroxyl group and subsequent demethylation to reveal the 5-hydroxyl group. google.com The final step in many syntheses of carboxylic acids involves the hydrolysis of a corresponding ester, often under basic conditions using an aqueous solution of sodium hydroxide (B78521) followed by acidification. google.com

Protective Group Chemistry in Multi-step Syntheses

In syntheses involving molecules with multiple reactive functional groups, such as the acidic proton of a carboxylic acid and the nucleophilic and acidic nature of a phenol, the use of protecting groups is essential. jocpr.comnih.gov Protecting groups are temporarily installed to mask a reactive site, preventing it from interfering with reactions occurring elsewhere in the molecule. researchgate.net

For this compound, both the hydroxyl and carboxylic acid groups may require protection depending on the reaction conditions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ability to be removed selectively without affecting the rest of the molecule (orthogonality). oup.com

Hydroxyl Group Protection: The phenolic hydroxyl group is often protected as an ether, such as a methyl, benzyl (Bn), or silyl (B83357) ether (e.g., TBDMS). Benzyl ethers are common as they are stable to a wide range of conditions but can be readily removed by catalytic hydrogenation. oup.com

Carboxylic Acid Protection: Carboxylic acids are most commonly protected as esters, such as methyl, ethyl, or tert-butyl esters. oup.com Tert-butyl esters are useful as they can be cleaved under mild acidic conditions, leaving other acid-sensitive groups intact. The carboxylic acid can also be masked within an oxazoline (B21484) ring. oup.com

A synthetic strategy might involve protecting the hydroxyl group as a benzyl ether while the carboxylic acid is protected as a methyl ester. This would allow for selective deprotection; the ester could be hydrolyzed with base, and the benzyl ether could be removed later via hydrogenation. oup.com

Functional GroupProtecting GroupIntroduction ReagentsCleavage Conditions
Hydroxyl (Phenol)Benzyl (Bn)Benzyl bromide (BnBr), Base (e.g., K₂CO₃)H₂, Pd/C (Hydrogenolysis)
Hydroxyl (Phenol)Silyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)
Carboxylic AcidMethyl/Ethyl EsterMethanol/Ethanol, Acid catalyst (e.g., H₂SO₄)Base hydrolysis (e.g., NaOH, H₂O) then acid workup
Carboxylic Acidtert-Butyl (t-Bu) EsterIsobutylene, Acid catalystAcid (e.g., TFA, HCl)
Carboxylic AcidOxazolineAmino alcoholAcid hydrolysis oup.com

Innovative Synthetic Technologies

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient technologies for constructing the isoquinoline scaffold. These innovative methods prioritize sustainability, efficiency, and molecular complexity, offering significant advantages over traditional synthetic routes.

Green Chemistry and Sustainable Synthetic Pathways (e.g., Nanocatalyst-based methods)

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines. A major focus in this area is the use of nanocatalysts, which offer high reactivity, selectivity, and stability, often under environmentally benign conditions. taylorfrancis.commlsu.ac.in

Nanocatalyst-based methods represent a significant step towards sustainable isoquinoline synthesis. For instance, the green synthesis of pyrido[2,1-a]isoquinolines has been achieved using Fe3O4 magnetic nanoparticles (MNPs) as a recyclable catalyst in water, a green solvent. mlsu.ac.in Similarly, ZnO nanorods have been employed as an efficient and reusable catalyst for the solvent-free synthesis of pyrimido[2,1-a]isoquinoline derivatives at room temperature. bohrium.com These methods not only minimize waste and avoid hazardous solvents but also often result in high yields and allow for easy catalyst recovery and reuse. mlsu.ac.inbohrium.com

The advantages of using nanocatalysts in the synthesis of isoquinoline derivatives are summarized in the table below.

Catalyst TypeStarting MaterialsKey FeaturesReference
Fe3O4 MNPsIsoquinoline, Methyl malonyl chloride, Alkyl bromides, TriphenylphosphineGreen solvent (water), Recyclable magnetic catalyst mlsu.ac.in
ZnO NanorodsIsoquinoline, Activated acetylenic compounds, AmidesSolvent-free, Room temperature, High yields, Reusable catalyst bohrium.com
KF/clinoptinolite NPsIsoquinoline, Alkyl bromides, 2-hydroxyacetophenone, Dimethyl carbonateAqueous media, Green reagent (dimethyl carbonate) taylorfrancis.com

These examples highlight a clear trend towards developing more sustainable synthetic pathways. The use of heterogeneous nanocatalysts simplifies product purification and catalyst recycling, contributing to a more atom-economical and environmentally friendly process for generating diverse isoquinoline frameworks. researchgate.net

Photoinduced and Cascade Reactions for Isoquinoline Synthesis

Photoinduced reactions, which utilize light to initiate chemical transformations, offer a powerful and green tool for organic synthesis. Visible-light photoredox catalysis has emerged as a mild and efficient method for constructing isoquinoline and isoquinolone derivatives. For example, a metal-free approach for synthesizing isoquinolones involves a photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts under benign conditions. This method demonstrates broad scope and good functional group tolerance.

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple precursors in a single synthetic operation. This approach is highly efficient as it avoids the isolation of intermediates, saving time, reagents, and solvents. Numerous cascade reactions have been developed for the synthesis of diverse isoquinoline derivatives.

Radical Cascade Cyclization: Visible-light-induced radical cascade cyclization reactions have been successfully used to synthesize the indolo[2,1-a]isoquinoline core structure. This redox-neutral reaction proceeds under mild conditions with excellent functional group tolerance.

Three-Component Cascade: An efficient one-pot, three-component reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III), enables the rapid assembly of multisubstituted isoquinolines. The reaction proceeds via C-H bond activation of an in situ generated oxime intermediate.

Oxidative Cross-Coupling Cascade: Isoquinoline-1,3(2H,4H)-dione derivatives can be generated through a cascade reaction involving the oxidative cross-coupling of N-alkyl-N-methacryloylbenzamide and aryl aldehydes, followed by a radical addition to the aromatic ring. This process occurs under mild, metal-free, and solvent-free conditions.

These innovative reactions provide powerful strategies for rapidly building molecular complexity and accessing a wide range of functionalized isoquinoline scaffolds.

One-Pot Synthetic Protocols

One-pot syntheses, which often incorporate cascade reactions, are a cornerstone of modern synthetic efficiency and green chemistry. By combining multiple reaction steps into a single procedure without isolating intermediates, these protocols reduce waste, energy consumption, and operational complexity.

A notable example is the chemoenzymatic one-pot synthesis of 1,2,3,4-tetrahydroisoquinolines. mdpi.combohrium.com This process begins with the laccase/TEMPO-mediated oxidation of benzylic alcohols to their corresponding aldehydes. Subsequently, the in situ generated aldehyde undergoes a phosphate (B84403) salt-mediated Pictet-Spengler reaction with an amino alcohol like m-tyramine (B1210026) to form the tetrahydroisoquinoline product. mdpi.com This chemoenzymatic approach allows for the synthesis of a library of tetrahydroisoquinolines in a single pot under mild, aqueous conditions. mdpi.combohrium.com

Another efficient one-pot strategy involves the synthesis of isoquinoline-fused isoquinolines from α-amino acid esters and 2-alkynyl benzaldehydes. researchgate.net This two-step, one-pot process starts with an unconventional Pictet-Spengler reaction to form an isoquinoline intermediate, which then undergoes a gold-catalyzed intramolecular hydroamination to yield the final fused product. researchgate.net These protocols demonstrate the power of combining multiple catalytic or reaction types in a single vessel to streamline the synthesis of complex heterocyclic systems.

Synthesis of Structurally Related Isoquinoline Carboxylic Acid Analogs

The synthesis of structural analogs of isoquinoline carboxylic acids is crucial for drug discovery and medicinal chemistry, allowing for the systematic exploration of structure-activity relationships. Various synthetic strategies have been developed to access a wide range of analogs, including those with saturated rings, different substitution patterns, and varied positions of the carboxylic acid group. researchgate.netnih.gov

Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Analogs: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of the amino acid phenylalanine and is a key component in many biologically active compounds. rsc.orgresearchgate.net Its synthesis often relies on the Pictet-Spengler reaction. A straightforward approach to aryl-substituted Tic derivatives involves the base-catalyzed cyclization of diethyl acetamidomalonate with a substituted α,α'-dibromo-o-xylene, followed by hydrolysis and decarboxylation. researchgate.net This method has been used to prepare 6- or 7-nitro-Tic, which can be further converted to other derivatives like amino-Tic and iodo-Tic via standard transformations. researchgate.net More advanced methods for synthesizing functionalized Tic derivatives include enyne metathesis and Diels-Alder reactions. researchgate.netiisc.ac.in

Tetrahydroisoquinoline-1-carboxylic Acid Analogs: Analogs with the carboxylic acid at the C-1 position are also of significant interest. A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved by combining a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com The Ugi multi-component reaction has also been employed to generate 1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can then be hydrolyzed to the corresponding carboxylic acids. eurekaselect.com

Other Isoquinoline Carboxylic Acid Analogs: Methods have also been developed for other isomers. For example, a general method for preparing substituted 3-quinoline carboxylic acids through palladium-catalyzed carbonylation and selective decarboxylation has been reported to be applicable for the synthesis of substituted 4-isoquinolinecarboxylic acid analogs. google.com Isoquinoline-8-carboxylic acid and its derivatives are also important synthetic intermediates in medicinal chemistry. mdpi.comchemimpex.com

The table below summarizes some of the key synthetic approaches for various isoquinoline carboxylic acid analogs.

Analog TypeKey Synthetic Reaction(s)Starting Materials (Examples)Reference
Aryl-substituted Tic (C-3)Pictet-Spengler (cyclization)Diethyl acetamidomalonate, α,α'-dibromo-4-nitro-o-xylene researchgate.net
Substituted Tic (C-3)Enyne metathesis, Diels-AlderSchiff base of glycine, various enynes and dienophiles researchgate.netiisc.ac.in
Substituted THIQ (C-1)Petasis reaction, Pomeranz–Fritsch–Bobbitt cyclizationN-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one mdpi.com
Substituted THIQ (C-1)Ugi reactionDihydroisoquinolines, isocyanides, carboxylic acids, aldehydes eurekaselect.com
4-Isoquinolinecarboxylic acidCarbonylation, DecarboxylationSubstituted isoquinolines google.com

These diverse synthetic methodologies provide chemists with a robust toolkit for creating a wide array of isoquinoline carboxylic acid analogs, facilitating the development of new therapeutic agents and chemical probes. rsc.orgmdpi.com

Comprehensive Spectroscopic and Structural Elucidation of 5 Hydroxyisoquinoline 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and connectivity of atomic nuclei, a detailed molecular structure can be assembled.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 5-hydroxyisoquinoline-7-carboxylic acid is anticipated to display distinct signals corresponding to each of the aromatic protons, as well as the labile protons of the hydroxyl and carboxylic acid groups. The exact chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the carboxylic acid and the nitrogen atom within the isoquinoline (B145761) ring system.

The protons on the isoquinoline ring system are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet far downfield, generally in the δ 10-13 ppm range. princeton.edu The chemical shift of the phenolic hydroxyl proton can vary but is also expected to be found downfield. Due to hydrogen bonding, both the carboxylic acid and hydroxyl protons often appear as broad singlets, and their signals may disappear upon the addition of D₂O due to hydrogen-deuterium exchange.

Based on predictive models, the following ¹H NMR chemical shifts can be anticipated for the aromatic protons of this compound.

Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 9.2 - 9.4 s
H-3 8.4 - 8.6 d
H-4 7.7 - 7.9 d
H-6 7.5 - 7.7 d
H-8 8.1 - 8.3 d
5-OH Variable (broad) s
7-COOH 12.0 - 13.0 (broad) s

Note: Predicted data is generated based on computational models and may vary from experimental values.

Carbon-13 (¹³C) NMR and 2D NMR Techniques for Connectivity

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. princeton.edu Aromatic carbons generally resonate in the 110-160 ppm range. The carbon atom attached to the hydroxyl group (C-5) will be shifted downfield due to the deshielding effect of the oxygen atom.

To definitively assign each proton and carbon signal and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure, for instance, by correlating the protons on the ring to the carboxylic acid carbon. princeton.edu

Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
C-1 ~150
C-3 ~145
C-4 ~120
C-4a ~135
C-5 ~155
C-6 ~115
C-7 ~130
C-8 ~125
C-8a ~130
C=O ~170

Note: Predicted data is generated based on computational models and may vary from experimental values.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Frequencies

The IR spectrum of this compound is expected to be dominated by absorptions arising from the hydroxyl and carboxylic acid groups. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching frequencies. libretexts.org The phenolic O-H stretch is also expected in this region, contributing to the broadness of the absorption.

The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp absorption, typically found between 1680-1710 cm⁻¹ for aromatic carboxylic acids. libretexts.org The spectrum will also feature C=C and C=N stretching vibrations from the isoquinoline ring in the 1450-1620 cm⁻¹ region. C-O stretching vibrations from the hydroxyl and carboxylic acid groups are expected in the 1200-1300 cm⁻¹ range. DFT studies on similar molecules like isoquinoline and 8-hydroxyquinoline (B1678124) show aromatic C-C stretching bands appearing around 1590, 1295, 1142, and 1035 cm⁻¹. researchgate.netnih.gov

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak in the IR spectrum.

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (very broad)
Phenolic O-H Stretch 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100 (sharp)
Carboxylic Acid C=O Stretch 1680 - 1710 (strong, sharp)
Aromatic C=C/C=N Stretch 1450 - 1620 (multiple bands)
C-O Stretch 1200 - 1300

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₁₀H₇NO₃), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (189.17 g/mol ). In the mass spectra of aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). chempap.org Another significant fragmentation is often the loss of carbon dioxide (-CO₂, M-44). chempap.org The fragmentation of the isoquinoline ring itself can lead to the expulsion of molecules like HCN. chempap.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expected Mass Spectrometry Data

Ion Description Expected m/z
[C₁₀H₇NO₃]⁺• Molecular Ion 189.0426
[C₁₀H₆NO₂]⁺ Loss of OH 172.0398
[C₁₀H₇NO]⁺• Loss of CO₂ 145.0528
[C₉H₆N]⁺ Loss of COOH 144.0449

Note: Expected m/z values are for the monoisotopic masses.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Structural Elucidation

Tandem mass spectrometry (MS/MS), particularly when coupled with collision-induced dissociation (CID), is a powerful analytical technique for the structural elucidation of organic molecules. In the case of this compound, MS/MS analysis provides critical insights into its molecular structure by inducing fragmentation at specific bonds and identifying the resulting fragment ions.

The fragmentation of protonated this compound (with a molecular weight of 189.17 g/mol ) under CID conditions can be predicted to follow pathways characteristic of both carboxylic acids and the isoquinoline scaffold. The presence of the hydroxyl and carboxylic acid functional groups significantly influences the fragmentation pattern.

Key fragmentation pathways for carboxylic acids often involve the loss of small neutral molecules. libretexts.org For this compound, prominent fragmentation would likely involve the initial loss of water (H₂O, 18 Da) from the protonated molecule, followed by the loss of carbon monoxide (CO, 28 Da) from the carboxylic acid group, or a concerted loss of formic acid (HCOOH, 46 Da). A characteristic fragmentation for aromatic carboxylic acids is the loss of the entire COOH group (45 Da). libretexts.org

Studies on related substituted isoquinolines have demonstrated that gas-phase reactions can occur during CID, leading to unique fragmentation patterns. nih.govacs.org For instance, the fragmentation of [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid shows a complex series of dissociations, highlighting the stability of the isoquinoline-3-carboxylic acid structure under mass spectrometric conditions. nih.gov This suggests that the isoquinoline core of this compound is relatively stable, with fragmentation primarily initiated at the functional groups.

A plausible fragmentation cascade for protonated this compound is outlined below. The initial protonation is likely to occur at the nitrogen of the isoquinoline ring or the carbonyl oxygen of the carboxylic acid.

Table 1: Plausible MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
190.05 172.04 H₂O Ion resulting from dehydration
190.05 162.05 CO Ion from decarboxylation of the dehydrated ion
190.05 145.05 COOH Ion from the loss of the carboxylic acid group

It is important to note that the specific ion abundances would be dependent on the collision energy used in the CID process. High-resolution mass spectrometry would be essential to confirm the elemental composition of each fragment ion and thus validate the proposed fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the expected structural features can be inferred from studies on related isoquinoline and quinolone carboxylic acid derivatives. mdpi.com

The molecule is expected to be largely planar due to the aromatic isoquinoline ring system. The carboxylic acid group may exhibit some torsion relative to the plane of the ring. X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

For related compounds, such as quinolone carboxylic acid derivatives, extensive studies have been conducted to understand their solid-state structures. mdpi.com These studies reveal the importance of intermolecular interactions in dictating the crystal packing.

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors.

It is highly probable that the carboxylic acid groups will form dimeric structures through strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. researchgate.netresearchgate.net Additionally, the hydroxyl group can participate in hydrogen bonding with the nitrogen atom of the isoquinoline ring of an adjacent molecule or the carbonyl oxygen of the carboxylic acid group.

A summary of the likely intermolecular interactions is presented in the table below.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor
Hydrogen Bonding Carboxylic acid -OH Carboxylic acid C=O
Hydrogen Bonding Hydroxyl -OH Isoquinoline N
Hydrogen Bonding Hydroxyl -OH Carboxylic acid C=O

The combination of these interactions would lead to a stable, three-dimensional supramolecular architecture.

Advanced Optical Spectroscopies

Advanced optical spectroscopy techniques are instrumental in probing the electronic structure and excited-state behavior of molecules like this compound.

Fluorescence Spectroscopy for Excited-State Dynamics and Proton Transfer Studies

Molecules containing both a hydroxyl group (a proton donor) and a heterocyclic nitrogen atom (a proton acceptor) often exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT). mdpi.com In the case of this compound, upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the isoquinoline nitrogen are expected to increase.

This change in electronic distribution can facilitate the transfer of a proton from the hydroxyl group to the nitrogen atom within the excited state, leading to the formation of a transient tautomer. This tautomeric species would then be responsible for the observed fluorescence emission. The ESIPT process is often associated with a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima.

Studies on related 7-hydroxyquinoline (B1418103) systems have shown that long-range proton transfer can occur, sometimes mediated by solvent molecules. nih.govnih.gov The fluorescence properties, such as the quantum yield and lifetime, would be sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capabilities.

The carboxylic acid group can also influence the excited-state dynamics, potentially providing an alternative pathway for proton transfer or altering the energy levels of the excited states. The fluorescence of quinoline-based receptors has been shown to be sensitive to the presence of carboxylic acids. beilstein-journals.org

Table 3: Anticipated Fluorescence Properties of this compound

Property Expected Observation Rationale
Emission Wavelength Long wavelength (large Stokes shift) Emission from the ESIPT tautomer
Solvent Effects Solvatochromic shifts in emission Stabilization of excited states by polar solvents

Time-resolved fluorescence spectroscopy would be a valuable tool for directly observing the dynamics of the excited-state proton transfer process.

UV-Vis Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* electronic transitions within the aromatic isoquinoline system. The presence of the hydroxyl and carboxylic acid substituents will influence the position and intensity of these absorption bands.

In general, carboxylic acids without extended conjugation absorb at wavelengths around 210 nm, which is often not practically useful. libretexts.org However, when conjugated with an aromatic system like isoquinoline, the absorption maxima are shifted to longer wavelengths. Theoretical and experimental studies on quinoline-7-carboxaldehyde, a related compound, provide insight into the expected electronic transitions. researchgate.net

The absorption spectrum is also likely to be sensitive to the pH of the solution due to the potential for protonation of the isoquinoline nitrogen and deprotonation of the carboxylic acid and hydroxyl groups. These changes in protonation state would alter the electronic structure of the molecule and, consequently, its absorption characteristics.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Solvent/pH Expected λmax (nm) Corresponding Electronic Transition
Neutral (e.g., Ethanol) ~250-280 and ~320-350 π-π* transitions of the isoquinoline ring
Acidic Hypsochromic or bathochromic shift Protonation of the isoquinoline nitrogen

The molar absorptivity (ε) for the π-π* transitions is expected to be in the order of 10³ to 10⁴ L·mol⁻¹·cm⁻¹.

Computational Chemistry and Molecular Modeling of 5 Hydroxyisoquinoline 7 Carboxylic Acid

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of isoquinoline (B145761) derivatives at the atomic level. While specific studies on 5-Hydroxyisoquinoline-7-carboxylic acid are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from computational analyses of structurally related quinoline (B57606) and isoquinoline carboxylic acids.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comresearchgate.net It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. researchgate.net DFT calculations can provide valuable information about the distribution of electrons within a molecule, which in turn dictates its chemical reactivity.

For this compound, DFT calculations would be employed to determine key electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP, for instance, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about how the molecule might interact with other chemical species. Studies on similar heterocyclic compounds, such as quinolone carboxylic acid derivatives, have successfully used DFT to understand their physico-chemical features. mdpi.com

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Value/Characteristic for this compound (based on analogous compounds)Significance
Dipole Moment Moderate to HighIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Negative potential around the hydroxyl and carboxylic acid oxygen atoms; Positive potential around the hydroxyl hydrogen and aromatic protons.Helps in predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions.
Atomic Charges Significant negative charges on oxygen and nitrogen atoms; Positive charges on hydrogen atoms of the hydroxyl and carboxylic acid groups.Provides a quantitative measure of the electron distribution and aids in understanding reactivity.

Note: The values in this table are illustrative and based on general principles and findings for structurally similar molecules, as direct computational studies on this compound are not widely available.

A crucial first step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. mdpi.com This provides the most stable conformation of the molecule. For this compound, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles.

Energy landscape analysis can further explore different possible conformations (isomers or rotamers) of the molecule and their relative stabilities. This is particularly relevant for the carboxylic acid group, which can rotate. Understanding the energy barriers between different conformations is important for predicting the molecule's dynamic behavior. The process of geometry optimization involves iterative calculations to find a new geometry with a lower energy until a minimum is reached. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. emerginginvestigators.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. emerginginvestigators.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich isoquinoline ring and the hydroxyl group, while the LUMO would likely be distributed over the aromatic system, including the electron-withdrawing carboxylic acid group. Theoretical investigations of other aromatic carboxylic acids have utilized HOMO-LUMO analysis to understand their reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value Range for this compound (based on analogous compounds)Implication for Reactivity
HOMO Energy -5.5 to -6.5 eVIndicates the ability to donate electrons; a higher energy suggests a better electron donor.
LUMO Energy -1.5 to -2.5 eVIndicates the ability to accept electrons; a lower energy suggests a better electron acceptor.
HOMO-LUMO Gap 3.5 to 4.5 eVA smaller gap suggests higher reactivity and lower stability. emerginginvestigators.org

Note: The values in this table are illustrative and based on general principles and findings for structurally similar molecules, as direct computational studies on this compound are not widely available.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For this compound, molecular docking simulations can predict how it binds to the active site of a target protein. These simulations generate various possible binding poses of the ligand within the receptor's binding pocket and estimate the binding affinity for each pose. The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov

The predicted binding mode reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For instance, the hydroxyl and carboxylic acid groups of this compound are likely to form hydrogen bonds with polar residues in the active site, while the isoquinoline ring can engage in hydrophobic or π-π stacking interactions.

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity of a given ligand pose. researchgate.net There are different types of scoring functions, including force-field-based, empirical, and knowledge-based functions. youtube.com The accuracy of a docking simulation is highly dependent on the chosen scoring function.

To ensure the reliability of the docking results, a process of validation is typically performed. This often involves "redocking," where a known ligand is removed from its crystal structure with a protein and then docked back into the active site. If the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), the docking protocol is considered validated and can be used to screen new compounds. researchgate.net

Table 3: Illustrative Molecular Docking Results

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Protein Kinase A -7.5 to -9.0Lys72, Glu170Hydrogen Bond
Val57, Leu173Hydrophobic
DNA Gyrase -8.0 to -9.5Asp73, Ser91Hydrogen Bond, Metal Coordination with Mg2+
Ile78, Pro79Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies. The target proteins are chosen as plausible examples based on the activities of similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational dynamics, stability, and interactions with its environment, such as a protein binding pocket or a solvent. The simulation solves Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

When a ligand like this compound binds to a protein, MD simulations can assess the stability of the resulting complex. The interaction between ligands and proteins often induces changes in the protein's thermal stability and conformational flexibility. nih.gov A stable complex is typically characterized by minimal structural deviation over the course of the simulation. Key metrics are used to analyze this stability:

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the ligand and protein in a given timeframe compared to a reference structure. A low and stable RMSD value over time suggests that the complex is in a stable equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions within the complex. It can highlight which parts of the ligand or protein are more mobile, providing insights into the dynamics of the binding interaction.

Hydrogen Bond Analysis: Hydrogen bonds are crucial for the specificity and stability of ligand-protein interactions. scispace.com MD simulations can track the formation and breakage of hydrogen bonds over time, identifying key residues involved in anchoring the ligand in the binding site. For this compound, the hydroxyl and carboxylic acid groups are primary candidates for forming strong hydrogen bonds with a target protein.

The analysis of the MD trajectory provides a detailed interaction profile, cataloging the types and duration of contacts between the ligand and the protein. This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which the isoquinoline ring system can readily participate in.

Table 1: Illustrative Interaction Profile for a Ligand-Protein Complex

Interaction Type Potential Interacting Groups on Ligand Example Protein Residues Typical Duration in Simulation
Hydrogen Bond (Donor) Hydroxyl (-OH), Carboxylic Acid (-COOH) Asp, Glu, Ser > 70%
Hydrogen Bond (Acceptor) Carboxylic Acid (C=O), Pyridinyl Nitrogen Asn, Gln, Arg, Lys > 70%
Pi-Pi Stacking Isoquinoline Ring Phe, Tyr, Trp, His Variable
Hydrophobic Contact Isoquinoline Ring Val, Leu, Ile, Ala Variable

The conformation of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations explicitly model solvent molecules (e.g., water), allowing for a realistic representation of how solvent interactions affect the conformational preferences of this compound. In solution, flexible molecules exist as a Boltzmann-weighted ensemble of different conformations. nih.gov Understanding this ensemble is critical, as the biologically active conformation may not be the lowest energy state in a vacuum.

Simulations can reveal how the polar hydroxyl and carboxylic acid groups interact with polar solvents like water, and how these interactions influence the orientation of the functional groups relative to the isoquinoline core. By running simulations in different solvents, one can predict changes in the conformational ensemble, which is crucial for applications like predicting membrane permeability or solubility. nih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. For this compound, a pharmacophore model would be built based on its structural characteristics:

Hydrogen Bond Donor (HBD): The hydroxyl group and the carboxylic acid proton.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid and the nitrogen atom in the isoquinoline ring.

Aromatic Ring (AR): The bicyclic isoquinoline system.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. This process, known as virtual screening, allows for the rapid identification of novel chemical scaffolds that could have similar biological activity. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. Subsequent docking and MD simulations can then be used to refine the hits from the virtual screen. nih.gov

Structure-Based Drug Design (SBDD) Principles Applied to this compound

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein, to guide the design of new inhibitors or modulators. researchgate.net If the structure of a target protein in complex with this compound (or a close analog) is known, SBDD principles can be applied to optimize its binding affinity and selectivity.

The process typically involves:

Binding Site Analysis: The first step is to characterize the shape, size, and physicochemical properties of the binding pocket. This identifies key interaction points and regions that are unoccupied by the current ligand.

Ligand Docking and Scoring: Computational docking programs are used to predict the preferred binding orientation of this compound within the active site. Scoring functions then estimate the binding affinity for these poses.

Iterative Design: Based on the docked pose, medicinal chemists can propose modifications to the ligand's structure to improve interactions. For example, a new functional group could be added to form an additional hydrogen bond with a specific residue in the pocket, or the core scaffold could be modified to better fit a hydrophobic sub-pocket. Molecular modeling is used to evaluate these proposed modifications before they are synthesized, a process that saves considerable time and resources. For instance, analogs of 8-hydroxyquinoline-7-carboxylic acid have been identified as potential inhibitors of metallo-β-lactamases through molecular modeling, showcasing the power of this approach. nih.govresearchgate.net

By applying these computational techniques, researchers can build a comprehensive understanding of this compound's molecular behavior and systematically guide the development of new compounds with desired biological activities.

Biological Activities and Mechanistic Investigations of 5 Hydroxyisoquinoline 7 Carboxylic Acid

Enzyme Inhibition Potentials

The unique structural arrangement of a hydroxyl group and a carboxylic acid on the isoquinoline (B145761) scaffold allows for interactions with various biological targets, particularly the active sites of metalloenzymes.

Inhibition of 2-Oxoglutarate-Dependent Oxygenases (e.g., HIF Prolyl Hydroxylase Domain)

The structural motif of a hydroxyl group adjacent to a nitrogen-containing heterocyclic ring, coupled with a carboxylic acid, is a key feature for the inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in cellular processes, including hypoxic sensing via the hypoxia-inducible factor (HIF) pathway. The inhibition of HIF prolyl hydroxylases (PHDs) stabilizes HIF-α, leading to the transcription of genes that promote adaptation to low oxygen conditions.

While direct inhibitory data for 5-hydroxyisoquinoline-7-carboxylic acid is not extensively documented, its structural isomer, 8-hydroxy-isoquinoline-5-carboxylic acid, has been investigated as an inhibitor of these oxygenases. This class of compounds typically functions by chelating the Fe(II) ion in the enzyme's active site, competing with the co-substrate 2-oxoglutarate. Several inhibitors of HIF prolyl hydroxylase containing related structural motifs have been developed for the treatment of anemia associated with chronic kidney disease. medchemexpress.comnih.gov

Table 1: Inhibitory Activity of Selected HIF Prolyl Hydroxylase (PHD) Inhibitors Note: Data for structurally related compounds are provided due to the limited availability of specific data for this compound.

Compound Target IC50 (nM) Reference
Molidustat PHD1 480 medchemexpress.com
Molidustat PHD2 280 medchemexpress.com
Molidustat PHD3 450 medchemexpress.com

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase, Reverse Transcriptase RNase H)

The isoquinoline core is a recognized scaffold in the development of antiviral agents. Specifically, derivatives of isoquinoline have been explored as inhibitors of key enzymes in the replication cycle of the Human Immunodeficiency Virus (HIV).

HIV-1 Integrase: This enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. Isoquinoline derivatives have been designed as potential inhibitors of HIV-1 integrase. For instance, certain isoquinoline-1,3(2H,4H)-dione derivatives have shown significant inhibition of HIV-1 integrase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The inhibitory mechanism often involves the chelation of divalent metal ions (typically Mg2+) in the enzyme's catalytic core.

Reverse Transcriptase RNase H: The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase is essential for the degradation of the RNA strand in RNA-DNA hybrids during reverse transcription. N-hydroxyisoquinoline derivatives have been designed as potential dual inhibitors of both HIV-1 integrase and the RNase H domain of reverse transcriptase. nih.gov

Table 2: Inhibitory Activity of Selected Isoquinoline Derivatives against HIV-1 Enzymes Note: Data for structurally related compounds are provided due to the limited availability of specific data for this compound.

Compound Class Target Enzyme IC50 Range Reference
Isoquinoline-1,3(2H,4H)-dione derivatives HIV-1 Integrase < 5.96 µM nih.gov
Quinolinonyl non-diketo acid derivatives HIV-1 RNase H 1.49 µM - >100 µM acs.orgunica.it
Indole-2-carboxylic acid derivatives HIV-1 Integrase 0.13 µM mdpi.com

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and arthritis. Carboxylic acid-based compounds are a well-established class of MMP inhibitors, with the carboxylate group acting as a zinc-binding group in the enzyme's active site.

Derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and evaluated as inhibitors of MMP-2 and MMP-9, with some compounds showing inhibitory activities at the submicromolar level. nih.gov While specific data for this compound is limited, the general structural features suggest a potential for MMP inhibition.

Table 3: Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives against MMPs Note: Data for structurally related compounds are provided due to the limited availability of specific data for this compound.

Compound Target IC50 (µM) Reference
Compound 5e (an 8-hydroxyquinoline derivative) MMP-2 Submicromolar nih.gov
Compound 5h (an 8-hydroxyquinoline derivative) MMP-9 Submicromolar nih.gov

Inhibition of Kinases (e.g., IκB Kinase-β, EGFR)

Protein kinases are critical components of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. The isoquinoline scaffold has been utilized in the design of kinase inhibitors.

IκB Kinase-β (IKK-β): This kinase is a key regulator of the NF-κB signaling pathway, which is central to the inflammatory response. The development of isoquinoline-based inhibitors of IKK-β has been a subject of research.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a major target in cancer therapy. While various heterocyclic compounds serve as EGFR inhibitors, specific studies on this compound are not prominent in the reviewed literature. However, other classes of carboxylic acid derivatives, such as 5-bromoindole-2-carboxylic acid derivatives, have been investigated as potential EGFR inhibitors. nih.gov

Antimicrobial Activities

Isoquinoline and its derivatives have a long history of being investigated for their antimicrobial properties. The planar aromatic structure can intercalate with bacterial DNA, and the functional groups can interfere with essential cellular processes.

Antibacterial Spectrum and Efficacy

Studies on isoquinoline carboxylic acids have demonstrated their potential as antibacterial agents. For example, isoquinoline-3-carboxylic acid has shown significant antibacterial activity against a range of plant pathogenic bacteria. researchgate.net The hydroxyl and carboxylic acid groups on the isoquinoline ring, as seen in 8-hydroxy-isoquinoline-5-carboxylic acid, can also contribute to antimicrobial effects, partly through their ability to chelate metal ions essential for bacterial growth.

Table 4: Antibacterial Activity of Isoquinoline-3-carboxylic Acid (IQ3CA) Note: Data for a structurally related compound is provided due to the limited availability of specific data for this compound.

Bacterial Strain Pathogen Type EC50 (µg/mL) Reference
Ralstonia solanacearum (Rs) Plant Pathogen 8.38 - 17.35 researchgate.net
Acidovorax citrulli (Ac) Plant Pathogen 8.38 - 17.35 researchgate.net
Xanthomonas oryzae pv. oryzicola (Xoc) Plant Pathogen 8.38 - 17.35 researchgate.net
Xanthomonas campestris pv. campestris (Xcc) Plant Pathogen 8.38 - 17.35 researchgate.net
Pectobacterium carotovorum subsp. carotovorum (Pcc) Plant Pathogen 8.38 - 17.35 researchgate.net
Xanthomonas fragariae (Xf) Plant Pathogen 8.38 - 17.35 researchgate.net

Antifungal Efficacy

The therapeutic potential of isoquinoline derivatives extends to antifungal applications. While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential efficacy. For instance, a series of synthesized 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates were evaluated for their in vitro antifungal activity against pathogenic fungal strains. nih.gov The majority of these compounds demonstrated significant antifungal properties, suggesting that the isoquinoline-5,8-dione (B3342986) scaffold is a promising framework for the development of new antifungal agents. nih.gov The general findings indicate that modifications to the isoquinoline core can lead to potent activity against fungi such as Candida species and Cryptococcus neoformans. nih.gov

Antiviral Properties and Mechanism of Action

Isoquinoline and quinoline (B57606) carboxylic acids have emerged as a significant class of compounds with promising antiviral activities. Their mechanism of action is often directed at host-cell enzymes that are essential for viral replication, a strategy that can potentially circumvent the development of viral resistance. nih.gov

A prominent mechanism for related quinoline carboxylic acid analogues is the inhibition of human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is vital for the production of DNA and RNA. nih.gov Viruses, being heavily reliant on the host's metabolic machinery for replication, are particularly sensitive to the depletion of pyrimidine nucleotides. By inhibiting DHODH, these compounds effectively starve the virus of the necessary building blocks for its genetic material. nih.gov This host-targeting approach provides a broad-spectrum antiviral potential against a range of viruses. For example, certain 4-quinoline carboxylic acid analogues have demonstrated potent inhibition of viruses like the vesicular stomatitis virus (VSV) and influenza A virus. nih.gov While the mechanism for this compound is not yet fully elucidated, its structural similarity to these DHODH inhibitors suggests it may operate through a similar pathway.

Antiproliferative and Anticancer Research Applications

The isoquinoline and quinoline scaffolds are extensively investigated in cancer research for their antiproliferative properties. nih.govresearchgate.net Various derivatives have shown cytotoxic activity against a range of human tumor cell lines, including leukemia, neuroepithelioma, and breast cancer. nih.govnih.gov

The primary mechanism underlying the anticancer potential of compounds related to this compound is the inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play critical roles in cellular signaling, metabolism, and epigenetics. A structural isomer, 8-Hydroxy-isoquinoline-5-carboxylic acid, has been identified as a pan-inhibitor of 2OG-dependent oxygenases, competing with the natural substrate 2-oxoglutarate. This inhibition disrupts vital cellular processes in cancer cells, leading to reduced proliferation and potentially apoptosis. The antiproliferative effects are often evaluated against a panel of cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Related Quinolone Carboxylic Acids

Compound Type Cell Line IC50 (µM)
Quinoline-5,8-dione analogue P388 (Leukemia) Comparable to cisplatin (B142131) nih.gov
5-Hydroxyindole-3-carboxylic acid derivative MCF-7 (Breast Cancer) 4.7 nih.gov
Phenylaminoisoquinolinequinone AGS (Gastric Cancer) Varies by substitution researchgate.net
Phenylaminoisoquinolinequinone NCI-H322 (Lung Cancer) Varies by substitution researchgate.net

Modulation of Cellular Pathways

Epigenetic Regulation

A key aspect of the anticancer activity of this compound class is their ability to modulate cellular pathways through epigenetic regulation. This is primarily achieved by inhibiting a specific family of 2OG-dependent oxygenases known as histone lysine (B10760008) demethylases (KDMs). nih.gov KDMs are responsible for removing methyl groups from histone proteins, a critical process in regulating gene expression. nih.gov

By inhibiting KDMs, compounds like this compound can alter the histone methylation landscape, leading to changes in chromatin structure and gene transcription. google.com Aberrant KDM activity is implicated in numerous cancers, making these enzymes attractive therapeutic targets. nih.gov The inhibition of KDMs, such as those in the KDM5 family, by heteroaryl-carboxylic acids can lead to the suppression of tumor growth. google.comnih.gov This mechanism highlights the potential of this compound to reprogram the epigenetic state of cancer cells.

Metabolic Processes

The modulation of metabolic processes is intrinsically linked to the inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes are central hubs in cellular metabolism, connecting the Krebs cycle with numerous other pathways, including hypoxia signaling and amino acid metabolism. nih.govresearchgate.net The natural substrate, 2-oxoglutarate, is a key intermediate in the Krebs cycle. nih.gov

In Vitro Biological Assay Methodologies

A variety of in vitro biological assay methodologies are employed to characterize the activities of this compound and related compounds.

To assess antiproliferative and cytotoxic effects , the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. nih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Cancer cell lines are incubated with varying concentrations of the compound, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan (B1609692) product is quantified spectrophotometrically to determine the IC50 value. nih.gov

For evaluating enzyme inhibition , particularly of 2OG-dependent oxygenases, mass spectrometry (MS) and nuclear magnetic resonance (NMR) based assays are powerful tools. researchgate.netnih.gov MS-based assays can directly monitor the enzymatic conversion of a substrate to its product, allowing for precise measurement of inhibition kinetics. researchgate.net NMR spectroscopy can be used to observe the binding of the inhibitor to the target enzyme, providing insights into the mechanism of interaction. nih.gov

Table 2: Common In Vitro Assays for Biological Evaluation

Activity Assessed Assay Method Principle
Antiproliferative Activity MTT Assay Measures metabolic activity as an indicator of cell viability. nih.gov
Enzyme Inhibition Mass Spectrometry (MS) Monitors the conversion of substrate to product to determine enzyme activity. researchgate.net
Inhibitor Binding Nuclear Magnetic Resonance (NMR) Observes changes in the NMR spectrum of the enzyme upon inhibitor binding. nih.gov
Antifungal Susceptibility Broth Microdilution Determines the minimum inhibitory concentration (MIC) required to inhibit fungal growth. nih.gov

Enzyme Kinetic Studies

The inhibitory activity of this compound (JIB-04) has been quantified against several members of the Jumonji family of histone demethylases. In vitro assays measuring the release of formaldehyde (B43269) from demethylation reactions have been employed to determine the potency of this inhibitor.

Notably, JIB-04 demonstrates a dose-dependent inhibition of Jumonji demethylase activity. nih.gov For instance, its E-isomer specifically inhibits the enzymatic activity of JMJD2E. nih.gov The compound has been shown to be a more potent inhibitor of JMJD2D than the α-ketoglutarate competitive inhibitor 2,4-pyridinedicarboxylic acid (PDCA), with an IC50 value of 1.4 µM ± 0.3 for PDCA. nih.gov Direct measurement of histone demethylation through Western blot and NMR analysis has confirmed the inhibitory action of JIB-04 on JMJD2D and JMJD2A, respectively. nih.gov

Inhibitory Activity of this compound (JIB-04) Against Jumonji Demethylases
Enzyme TargetAssay MethodInhibitor ConcentrationObserved EffectReference
JMJD2EFormaldehyde Release Assay10 µM (E-isomer)Specific inhibition of enzymatic activity nih.gov
JMJD2DWestern Blot2 µMInhibition of histone demethylation nih.gov
JMJD2ANMRNot SpecifiedInhibition of histone demethylation nih.gov

Cell-Based Assays for Functional Response

The biological activity of this compound (JIB-04) has been further investigated in various cell-based assays to understand its functional consequences in a cellular context. These studies have demonstrated its ability to modulate cellular histone methylation levels and impact diverse cellular functions, including proliferation, migration, and phenotypic switching.

In cancer cell lines, JIB-04 has been shown to inhibit cellular Jumonji demethylase activity in a dose-dependent manner. nih.gov Specifically, the E-isomer of JIB-04 lowers H3K9me3 demethylase activity in cancer cells, with inhibition observed at lower doses over prolonged exposure. nih.gov This modulation of histone methylation is associated with the ability of JIB-04 to block the viability of cancer cells, while having a lesser effect on patient-matched normal cells. nih.gov

Further studies in human aortic smooth muscle cells (HASMCs) have revealed that JIB-04 can inhibit proliferation and migration. nih.gov The compound was found to arrest cells at the G2/M checkpoint and inhibit the expression of matrix metalloproteinase-2 (MMP2). nih.gov Moreover, JIB-04 was observed to influence the phenotypic switching of vascular smooth muscle cells by impairing the fusion of autophagosomes and lysosomes through the downregulation of STX17 and RAB7 expression. nih.gov

Functional Responses to this compound (JIB-04) in Cell-Based Assays
Cell TypeAssayJIB-04 ConcentrationFunctional ResponseReference
Cancer CellsCellular Demethylase Activity AssayDose-dependentLowered H3K9me3 demethylase activity nih.gov
Cancer CellsViability AssayNot SpecifiedBlocked viability nih.gov
Human Aortic Smooth Muscle Cells (HASMCs)Proliferation Assay (CCK-8)0.1-10 µmol/LInhibited proliferation nih.gov
Human Aortic Smooth Muscle Cells (HASMCs)Migration AssayNot SpecifiedInhibited migration nih.gov
Human Aortic Smooth Muscle Cells (HASMCs)Western Blot (STX17, RAB7)Not SpecifiedDownregulated expression of STX17 and RAB7 nih.gov

Structure Activity Relationship Sar Studies of 5 Hydroxyisoquinoline 7 Carboxylic Acid Derivatives

Role of Hydroxyl and Carboxylic Acid Moieties in Bioactivity

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are fundamental to the bioactivity of many heterocyclic compounds, a principle that is expected to hold true for 5-hydroxyisoquinoline-7-carboxylic acid. These functional groups are polar and can engage in crucial intermolecular interactions that govern the molecule's pharmacodynamic and pharmacokinetic properties.

Furthermore, the relative position of these groups in a bicyclic system like isoquinoline (B145761) can create a "pincer" formation, enabling the chelation of metal ions. This metal-binding capability is a well-documented mechanism of action for many bioactive quinoline (B57606) and isoquinoline derivatives.

Positional Isomer Effects on Biological Activity and Selectivity

The specific placement of functional groups on the isoquinoline core is a critical determinant of biological activity and target selectivity. Shifting the hydroxyl group from position 8 (as seen in the more extensively studied 8-hydroxyquinoline (B1678124) derivatives) to position 5, while keeping the carboxylic acid at position 7, significantly alters the molecule's electronic and steric profile.

Studies on related compounds confirm the importance of this spatial arrangement. For example, in the context of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore. researchgate.net Molecular modeling suggested that this specific arrangement allows for optimal interaction with key residues (Asp186 and Lys67) within the ATP-binding pocket of the enzyme. researchgate.net Changing the hydroxyl position to C-5 would alter the geometry of interaction with the isoquinoline nitrogen, likely affecting its binding affinity and selectivity for Pim-1 kinase and other potential targets.

Furthermore, research on other classes of compounds has shown that even subtle changes in isomerism can lead to profound differences in biological outcomes. mdpi.com Different isomers may be recognized differently by cellular transporters, affecting their uptake, or they may present a different orientation to the target, leading to variations in binding affinity. mdpi.com Therefore, this compound would be expected to have a distinct biological activity profile compared to its other isomers, such as 8-hydroxyisoquinoline-5-carboxylic acid or 5-hydroxyisoquinoline-8-carboxylic acid.

Impact of Substituent Electronic and Steric Properties

The addition of substituents to the this compound core can modulate its activity through electronic and steric effects. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a vital role in the biological potential of the resulting derivatives. nuph.edu.ua

Electronic Effects : Electron-withdrawing groups (e.g., nitro, halogen) can increase the acidity of the phenolic hydroxyl group and influence the electron density of the aromatic system. In studies of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was shown to be influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov

Steric Effects : The size and shape of substituents (steric bulk) can influence how the molecule fits into a target's binding site. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket or decrease activity by preventing the molecule from reaching its target site (steric hindrance).

The following table illustrates the potential impact of different substituents on the isoquinoline ring, based on general principles observed in related heterocyclic compounds.

Substituent (R)Electronic EffectSteric EffectPredicted Impact on Bioactivity
-Cl, -FElectron-withdrawing, InductiveSmallMay enhance binding through specific halogen bonds or by altering ring electronics.
-NO₂Strongly Electron-withdrawingMediumCould significantly alter electronic properties, potentially increasing activity for some targets. nih.gov
-OCH₃Electron-donating, ResonanceMediumCan increase electron density and may improve metabolic stability.
-CH₃Weakly Electron-donatingSmallCan fill small hydrophobic pockets in a binding site.
-C(CH₃)₃ (tert-Butyl)Electron-donating, InductiveLargeMay decrease activity due to steric hindrance, unless a large binding pocket is available.

Analysis of Lipophilicity and its Correlation with Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P) or the retention factor (log k) from chromatography, is a key physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov For a molecule to reach its intracellular target, it must often cross biological membranes, a process favored by increased lipophilicity.

SAR studies on various quinoline and isoquinoline derivatives consistently show a positive correlation between lipophilicity and certain biological activities. nuph.edu.uanih.gov For instance, in a series of 8-hydroxyquinoline-2-carboxamides, derivatives with higher lipophilicity (and stronger electron-withdrawing substituents) demonstrated greater inhibition of H5N1 virus growth. nih.gov

However, this relationship is not always linear. Excessively high lipophilicity can lead to poor aqueous solubility, rapid metabolism, and non-specific binding, ultimately reducing bioavailability and efficacy. nih.gov Therefore, medicinal chemists often aim to optimize lipophilicity within a specific range. The introduction of different substituents allows for the fine-tuning of this property.

The table below, based on data from related quinoline derivatives, demonstrates how different substituents can alter chromatographic retention (log k), an indicator of lipophilicity. researchgate.net

Parent ScaffoldSubstituentlog k (Chromatographic Lipophilicity)
Quinaldine8-OH0.6838
Quinaldine5-Br1.3142
Quinaldine7-Br1.0759
Quinaldine5,7-Br1.8054
Quinoline5-NO₂0.5695

As shown, halogen substituents like bromine significantly increase lipophilicity compared to a hydroxyl group, with di-substitution having an additive effect. researchgate.net This principle would apply directly to the this compound scaffold, where adding lipophilic groups would be a key strategy to modulate bioactivity.

Comparative SAR with Related Hydroxyisoquinoline Carboxylic Acids

Comparing the potential SAR of this compound with its isomers is essential for predicting its biological profile. The most studied related scaffolds are often 8-hydroxyquinolines and their analogs.

The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a potent inhibitor of Pim-1 kinase. researchgate.net Its activity is attributed to the specific spatial relationship between the C8-hydroxyl, the C7-carboxyl, and the ring nitrogen, which allows for a three-point binding interaction within the enzyme's active site. By moving the hydroxyl group to the C5 position, this critical spatial arrangement is lost. While the 5-hydroxy-7-carboxy isomer could still chelate metals or form hydrogen bonds, it would do so with a different geometry, making it unlikely to be a potent Pim-1 inhibitor but opening the possibility of activity against other targets.

Another point of comparison is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov Replacing the carboxylic acid group in the this compound scaffold with known bioisosteres like tetrazoles or acylsulfonamides could be a strategy to overcome potential liabilities of the carboxylate moiety, such as poor metabolic stability or membrane permeability. nih.govresearchgate.net While these isosteres can mimic the acidity and hydrogen-bonding pattern of a carboxylic acid, they often exhibit different lipophilicity and permeability profiles, providing another avenue for optimizing the molecule's properties. nih.govresearchgate.net

Intermolecular Interactions and Complexation Chemistry of 5 Hydroxyisoquinoline 7 Carboxylic Acid

Metal Chelation Studies

The 5-hydroxyisoquinoline-7-carboxylic acid molecule possesses the necessary functional groups for acting as a bidentate chelating agent, a property extensively documented in the closely related 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives. nih.govresearchgate.net The deprotonated hydroxyl group and the isoquinoline (B145761) ring's nitrogen atom form a stable five-membered ring upon coordination with a metal ion. nih.gov This chelating ability is a cornerstone of its chemical and biological properties.

Derivatives of hydroxyquinoline are well-established ligands for a wide array of transition metal ions. researchgate.net The nitrogen atom of the isoquinoline ring and the oxygen of the hydroxyl group serve as the primary coordination sites. nih.gov Compounds with this scaffold readily form stable complexes with divalent and trivalent metal ions such as Mg²⁺, Mn²⁺, Fe³⁺, and Cu²⁺. researchgate.netmdpi.com The coordination involves the formation of strong bonds with the metal center, leading to the creation of metalloquinolate complexes. researchgate.net The specific coordination geometry is influenced by the metal ion's preferred geometry and the stoichiometry of the complex. mdpi.com For instance, α-hydroxycarboxylic acids, which share a similar chelating motif, typically bind metal ions through one oxygen from the carboxylate and the alcoholic oxygen, also forming a stable five-membered ring. researchgate.net The combination of the hydroxyquinoline moiety and the carboxylic acid group in this compound provides multiple potential binding modes.

The stoichiometry of metal complexes formed with chelating agents like hydroxyquinoline derivatives is commonly found to be 1:1, 1:2, or 1:3 (metal:ligand), depending on the metal ion's coordination number and charge. researchgate.net For example, studies on flavonoid complexes with various metals, including Mn(II), Cu(II), and Mg(II), have used spectrophotometric methods to determine the stoichiometry and stability constants of the resulting complexes. researchgate.net The stability of these complexes is a critical factor, often quantified by stability constants (log Kf). electrochemsci.org The solvent environment can significantly influence the stability of these complexes due to competition between solvent-metal interactions and ligand-metal interactions. electrochemsci.org For iron (III) complexes with 8-hydroxyquinoline derivatives, stability is also influenced by steric factors; bulky substituents near the coordination site can force a distorted structure that destabilizes the complex. researchgate.net

Table 1: Typical Stoichiometries of Transition Metal Complexes with Bidentate Ligands
Metal IonTypical Coordination NumberCommon Stoichiometries (Metal:Ligand)Resulting Complex Geometry
Cu²⁺4, 61:1, 1:2Square Planar, Octahedral
Fe³⁺61:1, 1:2, 1:3Octahedral
Mn²⁺4, 61:1, 1:2Tetrahedral, Octahedral
Mg²⁺61:1, 1:2Octahedral

Metal chelation is central to the biological activity of many hydroxyquinoline derivatives. nih.gov An imbalance in metal ions is associated with various diseases, and chelating agents can help restore metal homeostasis. nih.gov For instance, the chelation of iron is a key strategy in developing therapeutic agents. researchgate.net By binding to essential metal ions, these compounds can inhibit the function of metalloenzymes. researchgate.net The anticancer effects of some 8-hydroxyquinoline derivatives are linked to their ability to chelate copper and zinc. nih.gov The formation of a metal complex can also enhance the biological activity of a parent compound by altering its physicochemical properties, such as lipophilicity, which affects its ability to cross cell membranes. researchgate.net

Hydrogen Bonding Interactions with Biological Macromolecules

The hydroxyl and carboxylic acid groups of this compound are potent donors and acceptors for hydrogen bonds. These interactions are crucial for the binding of small molecules to biological macromolecules like proteins and DNA. mdpi.com The carboxyl group can form strong, cyclic hydrogen-bonded dimers with other carboxyl groups, an interaction observed in aqueous solutions of poly(β-L-malic acid). mdpi.com It can also form hydrogen bonds with backbone amides or polar side chains of amino acids in a protein's binding pocket. libretexts.org Similarly, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The presence of these functional groups allows the molecule to form specific and stable interactions within a biological target site, contributing significantly to its binding affinity. researchgate.net

Pi-Stacking and Hydrophobic Interactions in Binding Pockets

The planar aromatic isoquinoline ring system of this compound facilitates pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein binding pockets. nih.gov These non-covalent interactions, where the pi-orbitals of the aromatic rings overlap, are vital for molecular recognition and the stability of ligand-protein complexes. nih.gov Pi-stacking can occur in parallel or perpendicular (T-shaped) orientations, with typical distances between the ring centers ranging from 3 to 6 Å. nih.gov Furthermore, the aromatic core of the molecule contributes to hydrophobic interactions, driving the displacement of water molecules from the binding pocket and further stabilizing the ligand-receptor complex. nih.gov The interplay of these hydrophobic and pi-stacking forces is a key driver for the self-aggregation of similar molecules in aqueous environments and for their binding to non-polar regions of biological targets. nih.gov

Research Frontiers and Future Directions for 5 Hydroxyisoquinoline 7 Carboxylic Acid

Exploration of Novel Therapeutic Targets

The isoquinoline (B145761) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide range of biological targets. For 5-hydroxyisoquinoline-7-carboxylic acid, research directions are guided by the activities of structurally similar compounds, suggesting its potential as an inhibitor for several novel enzyme families.

A primary area of interest is the inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. Analogs such as 8-hydroxy-isoquinoline-5-carboxylic acid have demonstrated the ability to compete with 2OG for binding to the Fe(II) center in these enzymes, thereby modulating biological pathways involved in epigenetic regulation and metabolic processes. This suggests that this compound could be a promising candidate for developing inhibitors against targets like histone demethylases (KDMs) and hypoxia-inducible factor (HIF) hydroxylases. Furthermore, related 4-hydroxy-isoquinoline compounds have been patented as selective inhibitors of prolyl hydroxylase domain 1 (PHD1), an enzyme implicated in inflammatory bowel disease and ischemia. google.com Another key enzyme class is dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway; quinoline (B57606) carboxylic acids have been successfully developed as potent DHODH inhibitors for potential anticancer and autoimmune therapies. nih.gov

Potential Therapeutic Target ClassSpecific Enzyme ExamplesTherapeutic Relevance
2-Oxoglutarate-Dependent OxygenasesKDM4s (Histone Demethylases), HIF Prolyl Hydroxylases (PHDs)Oncology, Epigenetics, Anemia, Ischemia
Dihydroorotate Dehydrogenase (DHODH)Human DHODHCancer, Autoimmune Disorders, Viral Infections
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's Disease, Neurodegenerative Disorders
Tyrosine KinasesVascular Endothelial Growth Factor Receptor (VEGFR)Oncology, Angiogenesis Inhibition

Design and Synthesis of Advanced Derivatives with Tailored Bioactivities

The core structure of this compound serves as a versatile starting point for the synthesis of advanced derivatives. Medicinal chemists can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. nuph.edu.uanih.gov Structure-activity relationship (SAR) studies on related tetrahydroisoquinoline derivatives have shown that the introduction of various electron-donating or electron-withdrawing groups plays a crucial role in modulating biological activity. nuph.edu.ua

Key synthetic strategies for creating derivatives include:

Modification of the Carboxylic Acid: The carboxylic acid at the C-7 position can be converted into a range of bioisosteres, such as esters, amides, or tetrazoles. nih.gov This can alter the compound's acidity, polarity, and ability to form hydrogen bonds with a target protein, potentially improving cell permeability and metabolic stability.

Substitution on the Aromatic Rings: The benzene (B151609) and pyridine (B92270) rings of the isoquinoline core can be functionalized with substituents like halogens, alkyl groups, or aryl groups. These modifications can influence the compound's lipophilicity and electronic properties, leading to improved target engagement and selectivity. nih.gov For instance, studies on quinoline derivatives have shown that the presence of strong electron-withdrawing groups can be critical for anticancer activity. nih.gov

Derivatization of the Hydroxyl Group: The hydroxyl group at the C-5 position can be alkylated to form ethers or acylated to form esters, which can serve as prodrugs or fine-tune the molecule's interaction with its biological target.

Modification StrategyExample Functional GroupsPotential Impact on Bioactivity
Carboxylic Acid BioisosteresAmides, Esters, TetrazolesImproved membrane permeability, altered binding interactions, prodrug potential. nih.gov
Ring Substitution-Cl, -F, -NO₂, -CH₃, PhenylEnhanced lipophilicity, increased potency, improved selectivity, altered metabolic stability. nih.gov
Hydroxyl Group DerivatizationMethoxy (-OCH₃), Acetoxy (-OCOCH₃)Prodrug design, modulation of hydrogen bonding capacity.
Core Structure ModificationTetrahydroisoquinoline derivativesIncreased conformational flexibility, introduction of new chiral centers. nuph.edu.ua

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, offering powerful tools to accelerate the design and optimization of novel compounds. mit.edumdpi.com These computational approaches can be applied to the this compound scaffold to navigate the vast chemical space of potential derivatives more efficiently. cam.ac.uk

Key applications of AI/ML in this context include:

Generative Models for De Novo Design: AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules. These models can then generate novel isoquinoline derivatives that are predicted to have desirable activity against a specific target while maintaining synthetic feasibility.

Predictive Modeling for Virtual Screening: ML models can be built to predict the biological activity and physicochemical properties (e.g., solubility, toxicity, bioavailability) of designed derivatives. mdpi.com This allows for the rapid virtual screening of thousands or millions of potential compounds, prioritizing a smaller, more promising set for chemical synthesis and experimental testing. mdpi.comspringernature.com

Synthesis Planning and Reaction Prediction: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes for complex molecules. cam.ac.uk For derivatives of this compound, this could streamline the manufacturing process, identify more efficient synthetic pathways, and reduce the reliance on trial-and-error experimentation. mit.edu

Development of Advanced Analytical and Detection Probes

The inherent fluorescence and metal-chelating properties of the hydroxyisoquinoline scaffold make it an excellent candidate for the development of chemical sensors and probes. mdpi.com Derivatives of quinoline and isoquinoline are widely used as fluorogenic chelators for detecting biologically and environmentally important metal ions, such as Zn²⁺ and Fe³⁺. mdpi.comresearchgate.netnih.gov

The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a typical CHEF sensor, the fluorescence of the molecule is low in its free state but is significantly enhanced upon binding to a specific metal ion. The hydroxyl group, the isoquinoline nitrogen, and the carboxylic acid group of this compound provide a potential tridentate binding site for metal ions. By modifying the scaffold with specific recognition moieties, it is possible to design highly selective and sensitive fluorescent probes for various analytes. These probes have applications in cellular imaging, environmental monitoring, and medical diagnostics.

Emerging Applications in Chemical Biology and Materials Science

Beyond its therapeutic potential, the chemical properties of this compound open doors to applications in chemical biology and materials science.

In chemical biology , derivatives of this compound can be developed as tool compounds to probe biological pathways. For example, a potent and selective inhibitor of a specific enzyme, such as a histone demethylase, could be functionalized with an affinity tag (e.g., biotin) or a fluorescent dye. Such a probe would allow researchers to isolate the enzyme from cell lysates, study its protein-protein interactions, and visualize its localization within cells, providing deeper insights into its biological function.

In materials science , the ability of the hydroxyisoquinoline moiety to chelate metal ions is a key feature. This property can be exploited to construct advanced materials such as:

Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker to create porous, crystalline materials with applications in gas storage, separation, and catalysis.

Functional Polymers: It can be incorporated into polymer chains to create materials with specific metal-sensing capabilities or catalytic activity.

Organic Electronics: The planar, aromatic nature of the isoquinoline ring system facilitates π-π stacking interactions, a property that is valuable in the design of organic semiconductors and light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-Hydroxyisoquinoline-7-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved P95 respirators) if aerosolization is possible .
  • Engineering Controls : Conduct experiments in a fume hood to minimize inhalation exposure. Implement strict hygiene practices (e.g., handwashing before breaks) .
  • Waste Management : Dispose of contaminated materials via approved chemical waste streams, adhering to federal and institutional guidelines .

Q. How can researchers characterize physicochemical properties of this compound when limited data exists?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
  • Solubility : Perform systematic solubility tests in solvents (e.g., water, DMSO, ethanol) at 25°C, reporting mass/volume ratios and agitation methods .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring for degradation products .

Q. What analytical techniques are recommended for verifying the purity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
  • Spectroscopy : Confirm molecular structure via FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H NMR (integration of aromatic protons) .

Advanced Research Questions

Q. How can contradictory stability data for this compound derivatives be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat stability assays under standardized conditions (pH, temperature, light exposure) using calibrated equipment .
  • Degradation Pathway Analysis : Employ LC-MS/MS to identify degradation products and propose mechanisms (e.g., decarboxylation or hydroxylation) .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess batch-to-batch variability and environmental factors .

Q. What advanced spectroscopic strategies elucidate structural ambiguities in this compound analogs?

  • Methodological Answer :

  • 2D NMR : Use COSY and HSQC to resolve proton-proton coupling and carbon connectivity, particularly for distinguishing regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy, enabling differentiation of isobaric species .
  • X-ray Crystallography : If crystalline, determine absolute configuration via single-crystal diffraction .

Q. How should researchers design experiments to address gaps in toxicological data for this compound?

  • Methodological Answer :

  • In Vitro Assays : Conduct Ames tests (bacterial reverse mutation assay) and mammalian cell cytotoxicity studies (e.g., MTT assay on HepG2 cells) .
  • Dose-Response Modeling : Use log-transformed IC₅₀ values to establish toxicity thresholds, accounting for solvent effects .
  • Metabolite Profiling : Identify Phase I/II metabolites via hepatocyte incubations with LC-HRMS .

Q. What computational approaches predict the reactivity of this compound in synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to model electrophilic aromatic substitution sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .
  • Cheminformatics : Use QSAR models to correlate substituent effects with acidity (pKa) and solubility .

Methodological Guidance for Publication

Q. How should experimental reproducibility be ensured in studies involving this compound?

  • Methodological Answer :

  • Detailed Documentation : Report reaction conditions (solvent purity, temperature control ±0.5°C), instrument calibration dates, and lot numbers for reagents .
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) and chromatographic parameters (e.g., column batch number) in supplementary materials .
  • Peer Review : Pre-submit synthetic protocols to platforms like Protocols.io for community validation .

Q. What statistical frameworks are appropriate for analyzing dose-dependent biological effects of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism .
  • Error Propagation : Calculate confidence intervals for EC₅₀ values via bootstrap resampling (n=10,000 iterations) .
  • Multivariate Analysis : Apply PCA to separate compound-specific effects from confounding variables (e.g., cell passage number) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.